

# Synthesis and Characterization of Methyl(pivaloyloxy)zinc: A Technical Guide

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## Compound of Interest

Compound Name: Methyl(pivaloyloxy)zinc

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## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl(pivaloyloxy)zinc**, a valuable organozinc reagent. While specific literature on the isolation of **Methyl(pivaloyloxy)zinc** is scarce, this document outlines a logical and robust synthetic pathway based on established methodologies for analogous organozinc pivalates. Detailed experimental protocols for the preparation of the key precursor, zinc pivalate, and the subsequent synthesis of the title compound are provided. Furthermore, this guide describes the expected characterization of **Methyl(pivaloyloxy)zinc** using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The information presented herein is intended to serve as a foundational resource for researchers interested in the utilization of this and similar organozinc pivalate reagents in organic synthesis and drug development.

## Introduction

Organozinc reagents have long been recognized as versatile and indispensable tools in organic synthesis, prized for their high functional group tolerance and moderate reactivity. Within this class of reagents, organozinc pivalates have emerged as particularly advantageous due to their enhanced stability, often existing as solid materials that are easier to handle and store compared to their halide counterparts. This increased stability is attributed to the

presence of the pivaloate ligand, which can modulate the reactivity and solubility of the organozinc species.

**Methyl(pivaloyloxy)zinc** (MeZnOPiv) is a fundamental member of the alkylzinc pivalate family. Its utility lies in its potential to serve as a compact and reactive source of a methyl group in various cross-coupling and addition reactions. This guide details a practical approach to its synthesis and outlines the expected analytical characteristics for its unambiguous identification.

## Synthesis

The synthesis of **Methyl(pivaloyloxy)zinc** is a two-step process, commencing with the preparation of zinc pivalate, which then serves as the precursor for the final product.

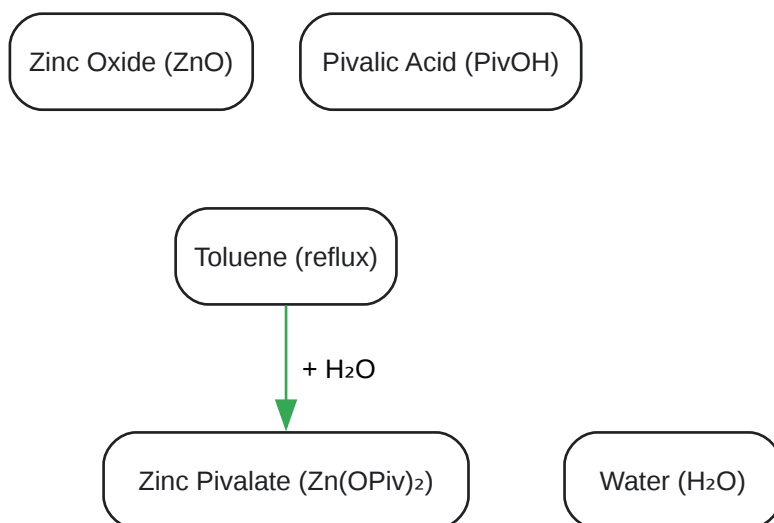
### Synthesis of Zinc Pivalate ( $\text{Zn(OPiv)}_2$ )

Zinc pivalate is conveniently prepared from the reaction of zinc oxide with pivalic acid.<sup>[1]</sup>

Experimental Protocol:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (250 mL), pivalic acid (11.3 g, 110 mmol), and zinc oxide (4.07 g, 50 mmol).
- Heat the reaction mixture to reflux and continue heating for 16 hours, collecting the water generated in the Dean-Stark trap.
- After cooling to room temperature, remove the toluene under reduced pressure.
- The remaining solid is then dried under high vacuum at 100°C for at least 6 hours to remove any residual pivalic acid and water, yielding zinc pivalate as a white, amorphous solid.<sup>[1]</sup>

Diagram of the Synthesis of Zinc Pivalate:



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Caption: Synthesis of Zinc Pivalate.

## Synthesis of Methyl(pivaloyloxy)zinc ( $\text{MeZnOPiv}$ )

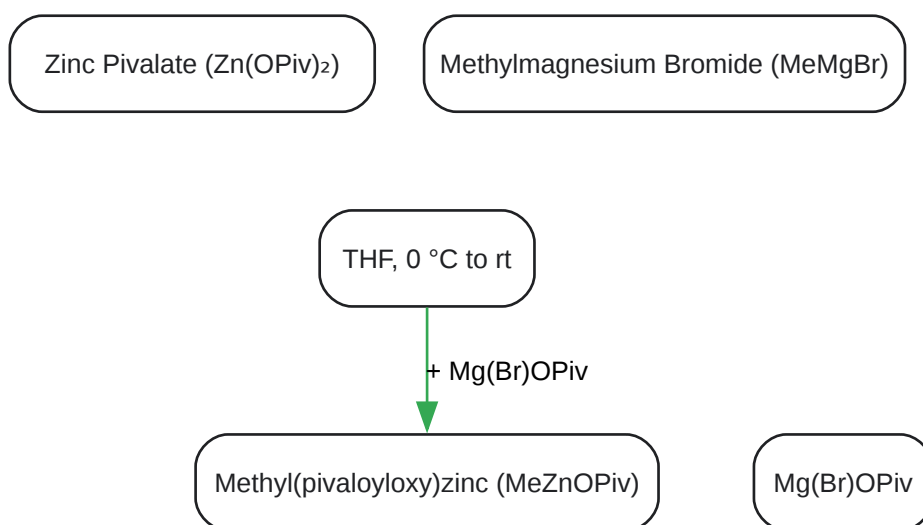
The synthesis of **Methyl(pivaloyloxy)zinc** is achieved through the transmetalation of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, with zinc pivalate. The following protocol is adapted from general procedures for the preparation of alkylzinc pivalates.<sup>[2]</sup>

### Experimental Protocol:

- In a dry, argon-flushed Schlenk flask, suspend zinc pivalate (13.4 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of methylmagnesium bromide (1.0 M in THF, 50 mL, 50 mmol) to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- The resulting solution of **Methyl(pivaloyloxy)zinc** can be used directly in subsequent reactions. For isolation, the solvent can be removed under high vacuum to yield the product.

as a solid.

Diagram of the Synthesis of **Methyl(pivaloyloxy)zinc**:



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Caption: Synthesis of **Methyl(pivaloyloxy)zinc**.

## Characterization

The characterization of **Methyl(pivaloyloxy)zinc** is crucial for confirming its identity and purity. The following are the expected analytical data based on the characterization of similar organozinc pivalates and the constituent moieties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **Methyl(pivaloyloxy)zinc**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two singlets.
  - A singlet corresponding to the methyl protons attached to the zinc atom. Based on data for similar methylzinc compounds, this peak is anticipated to appear in the upfield region, typically between  $\delta$  -0.5 and 0.5 ppm.
  - A singlet for the nine equivalent protons of the tert-butyl group of the pivaloate ligand, expected around  $\delta$  1.1-1.3 ppm.<sup>[1]</sup>

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should exhibit four distinct resonances.
  - A signal for the methyl carbon bonded to zinc, expected at a characteristic upfield chemical shift.
  - A signal for the quaternary carbon of the tert-butyl group.[\[1\]](#)[\[3\]](#)
  - A signal for the three equivalent methyl carbons of the tert-butyl group.[\[1\]](#)[\[3\]](#)
  - A downfield signal for the carboxylate carbon of the pivaloate ligand, typically in the range of  $\delta$  180-185 ppm.[\[1\]](#)

Table 1: Predicted NMR Spectroscopic Data for **Methyl(pivaloyloxy)zinc**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$	-0.5 – 0.5	Singlet	Zn-CH <sub>3</sub>
$^1\text{H}$	1.1 – 1.3	Singlet	C(CH <sub>3</sub> ) <sub>3</sub>
$^{13}\text{C}$	Upfield	Quartet	Zn-CH <sub>3</sub>
$^{13}\text{C}$	~39	Singlet	C(CH <sub>3</sub> ) <sub>3</sub>
$^{13}\text{C}$	~27	Quartet	C(CH <sub>3</sub> ) <sub>3</sub>
$^{13}\text{C}$	180 – 185	Singlet	COO

## Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **Methyl(pivaloyloxy)zinc**. Electrospray ionization (ESI) or other soft ionization techniques would be suitable to observe the molecular ion or related adducts.

Table 2: Expected Mass Spectrometry Data for **Methyl(pivaloyloxy)zinc**

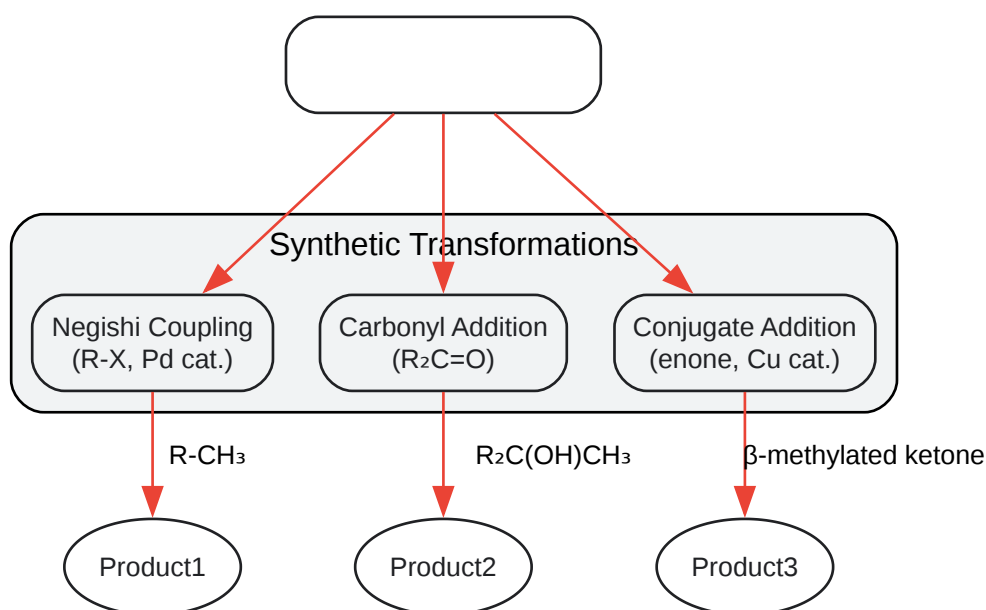
Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub> Zn
Monoisotopic Mass	180.0129 u
Average Mass	181.55 g/mol

## Applications in Organic Synthesis

**Methyl(pivaloyloxy)zinc** is anticipated to be a valuable reagent in a variety of organic transformations, including:

- Negishi Cross-Coupling: As a nucleophilic methyl source for the formation of C(sp<sup>3</sup>)–C(sp<sup>2</sup>) and C(sp<sup>3</sup>)–C(sp<sup>3</sup>) bonds with various organic halides and triflates.
- Addition to Carbonyls: For the 1,2-addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.
- Conjugate Addition: In the presence of a suitable catalyst, it may undergo 1,4-addition to α,β-unsaturated carbonyl compounds.

Diagram of Potential Synthetic Applications:



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